![molecular formula C15H16ClN5O2S2 B2874765 2-((5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105197-95-2](/img/structure/B2874765.png)
2-((5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process typically involves multiple steps, each requiring precise control over reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Without specific data, it’s difficult to provide a detailed analysis of these properties .Scientific Research Applications
Anti-tubercular Activity
This compound has been investigated for its potential as an anti-tubercular agent. The structure is similar to pyrazinamide, a first-line drug used in tuberculosis (TB) therapy. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis with inhibitory concentrations (IC) that are promising for further development .
Antimicrobial Properties
Research indicates that analogs of this compound exhibit antimicrobial activity. This is crucial as the resistance of microorganisms to existing antimicrobial agents is a growing health concern. The compound’s efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains, has been documented, making it a potential candidate for new antimicrobial drugs .
Cytotoxicity Evaluation
The cytotoxic effects of this compound have been assessed, particularly on human cell lines such as HEK-293 (human embryonic kidney) cells. It’s important to ensure that potential therapeutic agents are not toxic to human cells, and this compound has been found to be non-toxic, which is encouraging for its use in medical applications .
Anti-cancer Potential
While the direct research on this specific compound’s anti-cancer properties is not available, structurally related compounds have been studied for their potential to inhibit cancer cell growth. The compound’s non-toxic nature to human cells suggests it could be a candidate for further research in cancer therapy .
Molecular Docking Studies
Molecular docking studies are a part of the drug discovery process that predicts the orientation of a drug to its protein target. This compound’s derivatives have been subjected to molecular docking studies to understand their interactions at the molecular level, which is essential for the rational design of new drugs .
Synthesis of Novel Derivatives
The compound serves as a base structure for the synthesis of novel derivatives with potential therapeutic applications. The ability to modify its structure and observe different biological activities is valuable for expanding the range of treatments available for various diseases .
Drug Resistance Research
Given its structural similarity to known anti-TB drugs, this compound could be useful in studying mechanisms of drug resistance in tuberculosis. Understanding how TB strains become resistant to drugs can inform the development of more effective treatments .
Pharmacokinetic Studies
Although specific pharmacokinetic data on this compound is not readily available, its structural analogs have been evaluated for absorption, distribution, metabolism, and excretion (ADME) properties. Such studies are crucial for determining the dosage and delivery methods for potential drugs .
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies on its potential anti-tubercular activity, as well as investigations into other possible medicinal applications . Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could also be beneficial.
properties
IUPAC Name |
2-[[5-[4-(2-chlorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2S2/c16-11-4-2-1-3-10(11)13(23)20-5-7-21(8-6-20)14-18-19-15(25-14)24-9-12(17)22/h1-4H,5-9H2,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEQXUKXJOLDCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide |
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